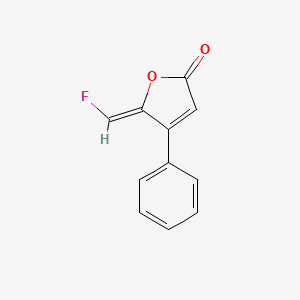
3-(2-Naphthyl)-DL-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Naphthyl)-DL-alanine is an unnatural amino acid that features a naphthalene ring attached to the alpha carbon of alanine. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and dyestuffs. It is known for its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Naphthyl)-DL-alanine typically involves the transamination of 3-(2-naphthyl)pyruvate with L-glutamate. This reaction is catalyzed by aminotransferases, such as those derived from the extreme thermophile, Thermococcus profundus. The reaction is carried out at elevated temperatures (around 70°C) to shift the equilibrium towards the production of this compound due to its low solubility .
Industrial Production Methods: Industrial production of this compound may involve similar chemo-enzymatic processes, leveraging the high yield and optical purity achieved through enzymatic catalysis. The use of hyperthermostable enzymes ensures robust and efficient synthesis under industrial conditions .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Naphthyl)-DL-alanine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
3-(2-Naphthyl)-DL-alanine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including neurokinin NK1 antagonists and protease inhibitors.
Industry: The compound is utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 3-(2-Naphthyl)-DL-alanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting biomolecules. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their stability and activity. Additionally, the compound can act as an inhibitor of certain enzymes by mimicking natural substrates and binding to active sites .
Comparison with Similar Compounds
3-(2-Naphthyl)-L-alanine: Similar in structure but differs in chirality, leading to different biological activities.
2-Naphthol: Shares the naphthalene ring but lacks the amino acid moiety, resulting in different chemical properties and applications.
Uniqueness: 3-(2-Naphthyl)-DL-alanine is unique due to its combination of the naphthalene ring and the amino acid structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to act as an intermediate in the synthesis of various bioactive compounds highlights its versatility and importance in scientific research and industrial applications .
Properties
CAS No. |
106107-92-0 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.24782 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








